

Application Note: Intravenous Injection Protocols for Hyperpolarized C-KIC in Rodent Models

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Methyl-2-oxopentanoic-1-13C acid
CAS No.:	92751-19-4
Cat. No.:	B12058562

[Get Quote](#)

Introduction: The Metabolic Target

Hyperpolarized (HP)

C-MRI allows for real-time monitoring of metabolic fluxes in vivo.^{[1][2][3]} While [1-

C]Pyruvate is the standard for glycolysis (Warburg effect), [1-

C]

-ketoisocaproate (KIC) provides a unique window into amino acid metabolism.

KIC is the keto-acid analogue of Leucine. In tissue, it is reversibly transaminated to Leucine by Branched-Chain Amino Acid Transferase (BCAT).^{[2][4][5][6]} This pathway is of critical interest in:

- Oncology: BCAT is upregulated in glioblastomas and lymphomas (e.g., EL4 models) and is a target of the c-Myc oncogene.^{[4][6]}

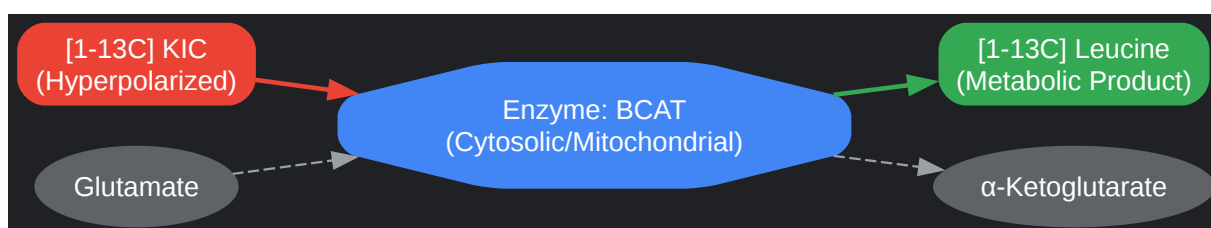
- Neuroscience: BCAT plays a role in glutamate recycling and nitrogen shuttling in the brain.[5]

The Physics Challenge: The longitudinal relaxation time (

) of the C1-carbonyl of KIC is approximately 55 seconds at 9.4T (longer at lower fields). This provides a strict temporal window: from the moment of dissolution, you have roughly 2-3 minutes to inject and image before the signal decays to noise.

Metabolic Pathway Diagram

The following diagram illustrates the specific flux probed by this protocol.



[Click to download full resolution via product page](#)

Figure 1: The reversible transamination of HP

C-KIC to

C-Leucine coupled with the Glutamate/

-KG pool.

Pre-Protocol: Compound Formulation

Commercially available KIC is typically sold as a sodium salt (Sodium

-ketoisocaproate). Do not use the salt directly for DNP. Salts crystallize upon freezing, leading to poor glass formation and inefficient polarization. You must convert it to the free acid form (

C-KIC Acid), which is an oil at room temperature and forms a natural glass.

Protocol A: Salt-to-Acid Conversion (The "Oil" Extraction)

Essential for high polarization (>20%).

- Dissolution: Dissolve 1g of Sodium [1-

C]KIC in 5 mL of distilled water.

- Acidification: Slowly add 6M H

SO

while stirring until pH < 1.0. The solution will become cloudy as the organic acid separates.

- Extraction: Add 5 mL of Diethyl Ether. Shake vigorously. The KIC acid will migrate into the ether (top) phase.

- Separation: Collect the ether phase.

- Drying: Add anhydrous Magnesium Sulfate (MgSO

) to the ether phase to remove residual water. Filter off the solid MgSO

.

- Evaporation: Remove the ether using a rotary evaporator or a stream of nitrogen gas.

- Result: A viscous, clear/yellowish oil (

C-KIC Acid). Store at -20°C.

DNP Sample Preparation

This step prepares the "sample cup" for the polarizer (e.g., HyperSense, SPINlab).

Component	Concentration/Amount	Function
[1-C]KIC Acid	~40-50 mg (approx 35 μ L)	Metabolic Substrate
Radical (OX063)	15 mM	Source of electrons for DNP
Gd-DOTA	1.0 - 1.5 mM	Reduces buildup time (optional but recommended)

Procedure:

- Weigh the KIC acid oil.
- Add the trityl radical (OX063) directly to the oil. It requires sonication and gentle heating (40°C) to dissolve fully. Note: KIC acid is the solvent; no glycerol/glycol is needed.
- Add Gd-DOTA (e.g., 1 μ L of a 50 mM stock per 40 mg sample).
- Load into the DNP sample cup and freeze immediately in liquid nitrogen or insert into the polarizer.

Dissolution and Neutralization

The goal is to produce a physiological solution (pH 7.4, ~37°C) from the frozen acid.

- Target Concentration: 40–80 mM (in the syringe).
- Target pH: 7.4 \pm 0.2.

The Stoichiometry Trap: Unlike Pyruvate, KIC acid is hydrophobic. It requires a precise base equivalent to neutralize or it may precipitate or remain oily.

Dissolution Media Recipe (for 4 mL output):

- Base: NaOH (Calculate 1.05 molar equivalents relative to the KIC acid mass).

- Buffer: 40 mM Tris or HEPES (to stabilize pH).
- Chelator: 0.3 mM EDTA (to sequester trace paramagnetic ions).

- Solvent: D

O or H

O. (D

O extends the

slightly but is expensive; H

O is standard).

Example Calculation: If you polarized 40 mg of KIC Acid (MW \approx 131 g/mol):

Prepare 4 mL of dissolution media containing exactly 0.305 mmol NaOH.

Intravenous Injection Protocol (Rodent)

This is the critical "race against time."

A. Animal Preparation (Pre-Scan)

- Anesthesia: Isoflurane (1.5–2.0%) in O

.^[7]

- Cannulation: Insert a 24G (rat) or 27-30G (mouse) catheter into the lateral tail vein.
 - Critical Step: Test patency with saline. Secure the line firmly with tape.
 - Dead Volume: Measure the dead volume of your extension tubing (typically 100–150 μ L).
- Positioning: Place animal in the MRI coil. Ensure the tail line is accessible without moving the coil.
- Reference Scan: Acquire a proton (

H) anatomical image to localize the tumor or organ of interest.

B. The Injection Workflow

Timing:

is the moment the sample dissolves.

Time (s)	Action	Notes
T=0	Dissolution	High-pressure steam/solvent flush.
T=5	Transfer & QC	Sample arrives in receiver vessel. Quickly check volume/clarity.
T=10	Load Syringe	Draw up required dose (avoid bubbles).
T=20	Start Injection	Connect to tail vein line.
T=32	End Injection	Follow with saline flush (dead volume).
T=35	Start Acquisition	Trigger MRI sequence.

Dosing & Rates:

- Mice (25g):
 - Volume: 200 – 300 μL .
 - Rate: 15–20 $\mu\text{L}/\text{sec}$ (Total injection time ~12–15s).
 - Warning: Too fast (>25 $\mu\text{L}/\text{s}$) causes pulmonary edema or tail vein rupture. Too slow wastes polarization.
- Rats (250g):
 - Volume: 1.5 – 2.5 mL.

- Rate: ~150 $\mu\text{L}/\text{sec}$ (Total injection time ~10–12s).

The "Chaser" Flush: Because the catheter holds ~100 μL , you must inject a saline "chaser" immediately after the KIC to push the active agent into the circulation.

- Mouse Chaser: 150 μL saline.
- Rat Chaser: 500 μL saline.

Data Acquisition & Validation

Sequence Selection

Use a Slice-Selective Spectroscopy (CSI) or Spectral-Spatial Excitation sequence.

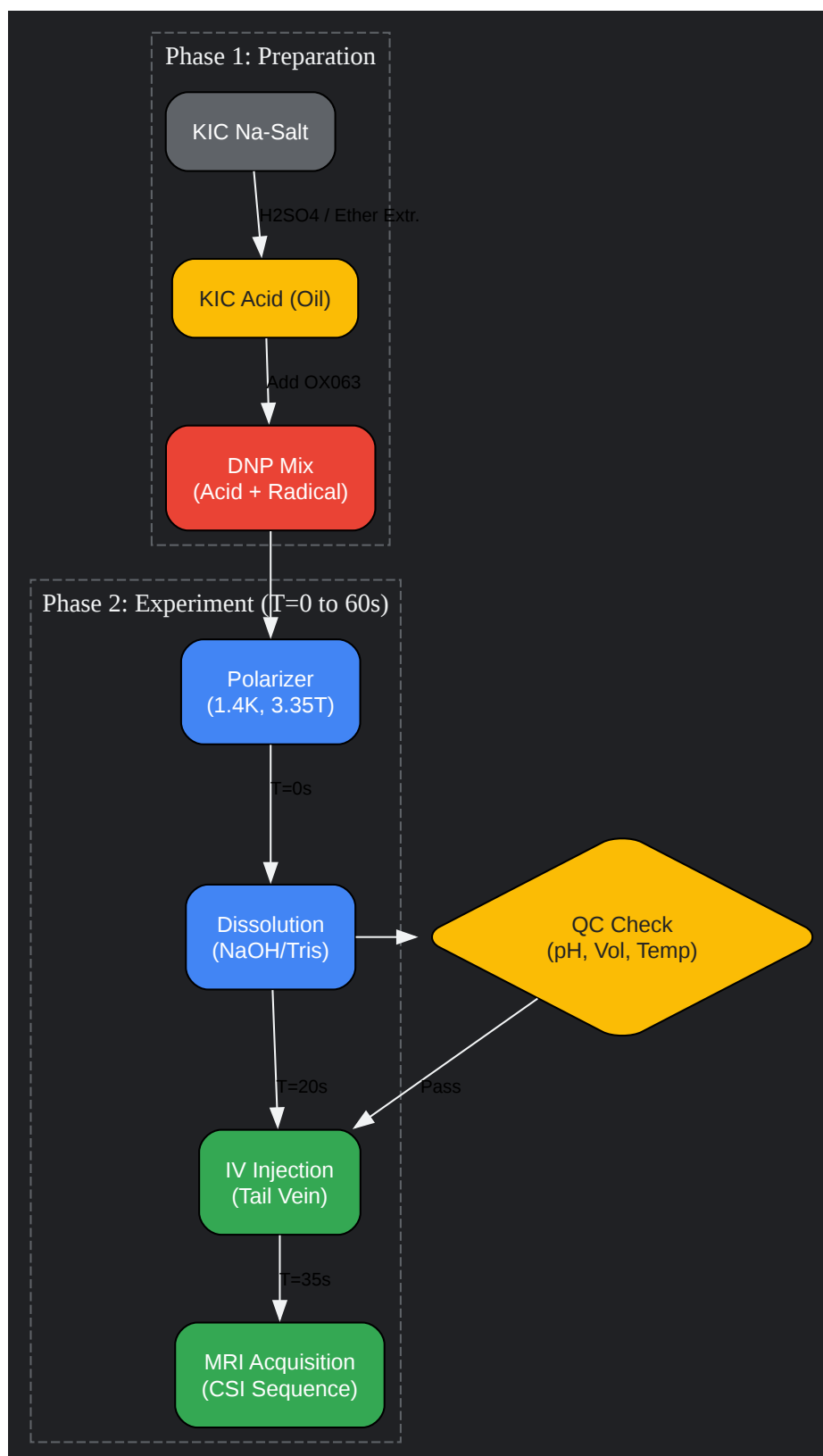
- Flip Angle: 10°–20° (variable flip angle schemes are superior to preserve magnetization).
- TR (Repetition Time): 1–3 seconds (matches the metabolic conversion rate).

Spectral Validation (Quality Control)

Upon processing the data, verify the chemical shifts relative to the KIC peak.

Metabolite	Chemical Shift ()	Notes
[1-C]KIC	172.6 ppm	The injected substrate.
[1-C]Leucine	176.8 ppm	The metabolic product (BCAT activity).[8]
[1-C]Pyruvate	171.0 ppm	Only if co-injected (common reference).

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: End-to-end workflow from chemical formulation to in vivo acquisition.

Troubleshooting & Expert Tips

- Low Polarization (<15%):
 - Cause: Residual water in the KIC acid or poor glassing.
 - Fix: Ensure rigorous drying with MgSO₄ during the ether extraction phase.
- Animal Death upon Injection:
 - Cause: Ion imbalance (too much EDTA) or pH shock.
 - Fix: Double-check NaOH calculations. Measure pH of the "waste" shot before injecting the animal. Ensure solution temperature is <40°C.
- No Leucine Signal:
 - Cause: Tumor necrosis or low BCAT expression.
 - Check: Verify KIC delivery by looking for the KIC peak in the tumor voxel. If KIC is there but Leucine is absent, the metabolic activity is low.

References

- Karlsson, M., et al. (2010).[2] "Imaging of branched chain amino acid metabolism in tumors with hyperpolarized ¹³C ketoisocaproate." *International Journal of Cancer*, 127(3), 729–736.
- Chaumeil, M. M., et al. (2012). "Hyperpolarized ¹³C MR spectroscopic imaging can detect the presence of mutations in the isocitrate dehydrogenase 1 gene in glioma." *Proceedings of the National Academy of Sciences*, 109(20). (Context on KIC/BCAT in glioma).
- Ardenkjaer-Larsen, J. H., et al. (2003).[2] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." *Proceedings of the National Academy of Sciences*, 100(18), 10158–10163. (Foundational DNP Protocol).

- Gutierrez, M., et al. (2012). "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized ¹³C magnetic resonance spectroscopic imaging." *Journal of Cerebral Blood Flow & Metabolism*, 32, 1508–1514.[5]
- Commentary on Injection Rates: Standard operating procedures for rodent tail vein injections derived from Magn Reson Med protocols (e.g., Durst et al., 2015).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized ¹³C Magnetic Resonance Spectroscopic Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Imaging Considerations for In Vivo ¹³C Metabolic Mapping Using Hyperpolarized ¹³C-Pyruvate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Imaging of branched chain amino acid metabolism in tumors with hyperpolarized ¹³C ketoisocaproate - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized \(¹³C\) magnetic resonance spectroscopic imaging - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Imaging immunomodulatory treatment responses in a multiple sclerosis mouse model using hyperpolarized ¹³C metabolic MRI - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Hyperpolarized \$\alpha\$ -keto\[1-¹³C\]isocaproate as a ¹³C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database \(MICAD\) - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: Intravenous Injection Protocols for Hyperpolarized C-KIC in Rodent Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12058562/docs#application-note-intravenous-injection-protocols-for-hyperpolarized-c-kic-in-rodent-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)